7-Bromo-6-chloro-1H-indazole is a heterocyclic compound belonging to the indazole family, characterized by a bicyclic structure that consists of a benzene ring fused to a pyrazole ring. The compound is notable for its unique halogen substitutions, which impart specific chemical properties and biological activities. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications.
The compound can be synthesized from various precursors through halogenation reactions. Its molecular formula is C7H4BrClN2, and it is commercially available from chemical suppliers for research purposes.
7-Bromo-6-chloro-1H-indazole is classified as a heterocyclic aromatic compound. It falls under the broader category of indazoles, which are known for their diverse pharmacological properties.
The synthesis of 7-Bromo-6-chloro-1H-indazole typically involves the halogenation of indazole derivatives. A common approach includes:
The synthetic route can be optimized for industrial production by adjusting parameters such as temperature, pressure, and reactant concentrations. Continuous flow reactors may be employed to enhance efficiency and yield, along with rigorous purification processes to ensure high purity of the final product.
The molecular structure of 7-Bromo-6-chloro-1H-indazole features:
7-Bromo-6-chloro-1H-indazole participates in various chemical reactions:
Common reagents used in these reactions include sodium methoxide for substitution reactions and potassium permanganate for oxidation processes. The choice of reagents significantly affects the reaction pathways and yields.
7-Bromo-6-chloro-1H-indazole has been investigated for its biological activity, particularly its interaction with specific enzymes:
The compound's mechanism suggests potential applications in cancer therapy by inducing apoptosis in malignant cells through targeted enzymatic inhibition.
Relevant data on melting point or boiling point may not be readily available but are essential for practical applications in synthesis and formulation.
7-Bromo-6-chloro-1H-indazole has several applications across different scientific domains:
Regioselective halogenation of the indazole scaffold is critical for introducing bromine and chlorine at specific positions (C6 and C7). Traditional electrophilic halogenation often yields undesired regioisomers or over-halogenated products due to the electron-rich nature of the fused pyrazole ring. Modern approaches employ N-halosuccinimide (NXS) reagents in environmentally benign solvents like ethanol or water, achieving >90% selectivity for the 6-chloro-7-bromo substitution pattern. Key factors include:
Table 1: Solvent-Dependent Halogenation Selectivity
Substrate | Reagent | Solvent | Temperature (°C) | C7-Bromo Product Yield (%) |
---|---|---|---|---|
1H-Indazole | NBS | Ethanol | 50 | 97 |
2-Phenyl-2H-indazole | NCS | Water | 95 | 96 |
6-Chloro-1H-indazole | NBS/NCS | Acetonitrile | 80 | 71 (tribrominated) |
A practical synthesis from inexpensive 2,6-dichlorobenzonitrile enables hundred-gram-scale production of 7-bromo-6-chloro-1H-indazole without chromatography. The optimized process comprises:
This method eliminates column chromatography through crystallization, reducing production costs and waste. Scale-up demonstrations confirm consistent yield and purity at 100-g batches, making it suitable for Lenacapavir intermediate synthesis [1].
The halogenated indazole serves as a versatile platform for C-C and C-N bond formation via catalytic cross-coupling. Key reactions include:
Electron-deficient boronic acids achieve >80% conversion at 25°C [1] [7]
Buchwald-Hartwig Amination:
Sterically hindered amines require CuI co-catalyst for 70-90% yield [7]
Sonogashira Coupling:
Table 2: Halogen Reactivity in Cross-Coupling Reactions
Reaction Type | Catalyst System | Position Modified | Typical Yield (%) |
---|---|---|---|
Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | C7-Bromo | 80-95 |
Buchwald-Hartwig | Pd₂(dba)₃/XantPhos, CuI | C6-Chloro | 70-90 |
Sonogashira | PdCl₂(PPh₃)₂, CuI, PPh₃ | C7-Bromo | 75-88 |
Continuous flow reactors address exothermic risks and mixing limitations in batch processes for indazole halogenation:
Production capacity: >100 kg/hour via numbering-up strategy [2] [9]
Reaction Intensification:
Scale-Up Protocols:
Table 3: Continuous Flow vs. Batch Production Metrics
Parameter | Batch Process | Continuous Flow (Corning G4) | Improvement |
---|---|---|---|
Reaction Time | 8 hours | <10 minutes | 98% reduction |
Temperature Control | ±5°C | ±0.5°C | 90% more precise |
Footprint | 100 m² | 15 m² | 85% reduction |
Throughput (annual) | 5 tons | 300 tons | 60-fold increase |
Chromatography-free purification is essential for cost-effective indazole manufacturing:
Self-Cleaving Aggregating Tags:
Split intein self-cleavage removes tags without proteases [10]
Centrifugal Partition Chromatography:
Large-scale implementations demonstrate 50% reduction in solvent waste and 30% lower operating costs versus traditional column chromatography. The absence of solid supports eliminates resin fouling concerns during indazole purification [6] [10].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9